Calusterone
Description
Properties
IUPAC Name |
(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYLRMMHVYGJH-PVPPCFLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022723 | |
| Record name | Calusterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calusterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN WATER, FREELY SOL IN ALCOHOL | |
| Record name | CALUSTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |
CAS No. |
17021-26-0 | |
| Record name | Calusterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17021-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calusterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017021260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calusterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CALUSTERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Calusterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALUSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0678G6Q58A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALUSTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calusterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127-129 °C, 128 °C | |
| Record name | Calusterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CALUSTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calusterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Multistep Synthesis from 3β,17β-Dihydroxy-17α-Methyl-5-Androstene
The first documented method, described in US Patent 3,029,263 , begins with 3β,17β-dihydroxy-17α-methyl-5-androstene. This precursor undergoes sequential oxidation and methylation steps to introduce the 7β-methyl group. Key stages include:
- Oxidation of the 3β-hydroxyl group to a ketone, forming a 3-keto intermediate.
- Epimerization at C7 using Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) to establish the 7β-methyl configuration.
- Purification via column chromatography on magnesium silicate (Florisil) with acetone-hexane gradients to isolate the desired stereoisomer.
This route yields a crystalline product after recrystallization from acetone, though the overall efficiency is moderate due to competing epimerization pathways.
Alternative Synthesis from 6-Dehydro-17-Methyltestosterone
US Patent 3,341,557 outlines a second approach starting from 6-dehydro-17-methyltestosterone. The synthesis leverages conjugated diene reactivity at the Δ⁶ position:
- Michael Addition : Reaction with methylmagnesium bromide in the presence of cuprous chloride (CuCl) catalyzes 1,4-addition, installing the 7β-methyl group.
- Acid Workup : Hydrochloric acid quenches the reaction, followed by ether extraction to isolate the crude product.
- Chromatographic Purification : Florisil chromatography with 6% acetone in hexanes separates this compound from byproducts, yielding a mixture of 7-epimers. Subsequent recrystallization from acetone enriches the 7β-isomer.
This method benefits from shorter reaction times but requires careful control of CuCl stoichiometry to minimize side reactions.
Reduction of 6-Dehydro-7,17α-Dimethyltestosterone
A third route involves the hydrogenation of 6-dehydro-7,17α-dimethyltestosterone using palladium-on-carbon (Pd/C) in ethanol. The Δ⁶ double bond is selectively reduced, yielding this compound with high stereospecificity. This method is less commonly reported but offers advantages in avoiding Grignard reagents, simplifying purification.
Reaction Conditions and Optimization
Catalysts and Reagents
Solvent Systems
- Tetrahydrofuran (THF) : Preferred for Grignard reactions due to its ability to stabilize magnesium complexes.
- Ether-Hexane Mixtures : Used in extraction and chromatography to balance polarity and solubility.
Purification and Characterization
Chromatographic Techniques
Recrystallization
Recrystallization from acetone yields white crystalline this compound with a melting point of 127–129°C. The process removes residual 7α-epimers and byproducts, achieving >95% purity.
Analytical Validation
- Gas Chromatography (GC) : Retention indices on methyl silicone columns confirm purity.
- Mass Spectrometry (MS) : Electron ionization spectra validate molecular weight (316.48 g/mol) and fragmentation patterns.
Comparative Analysis of Synthetic Methods
| Parameter | US Patent 3,029,263 Route | US Patent 3,341,557 Route | Hydrogenation Route |
|---|---|---|---|
| Starting Material | 3β,17β-Dihydroxy steroid | 6-Dehydro steroid | 6-Dehydro derivative |
| Key Step | Epimerization | Michael Addition | Hydrogenation |
| Yield | Moderate (40–50%) | High (60–70%) | Moderate (50–60%) |
| Purity After Purification | 95% | 90–95% | >98% |
| Scalability | Limited by chromatography | Suitable for scale-up | Laboratory-scale |
The Michael addition route (US 3,341,557) offers higher yields and scalability, making it preferable for industrial production. However, the hydrogenation method provides superior stereochemical control, albeit with higher costs.
Chemical Reactions Analysis
Calusterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Calusterone, also known as 17α-methyl-5α-androstan-3-one-17β-ol, is a synthetic anabolic steroid derived from testosterone. It is primarily known for its applications in medical and athletic fields due to its anabolic properties. Below, we will explore the scientific research applications of this compound, including its pharmacological effects, therapeutic uses, and potential side effects.
Pharmacological Profile
This compound exhibits strong anabolic activity while possessing moderate androgenic effects. This unique profile makes it particularly interesting for various applications:
- Muscle Growth : this compound promotes muscle hypertrophy and strength gains, making it a subject of interest in bodybuilding and sports medicine.
- Bone Density : Research indicates that anabolic steroids can enhance bone mineral density, which is crucial for preventing osteoporosis.
- Fat Loss : Some studies suggest that this compound may facilitate fat loss by increasing metabolic rate and promoting lean body mass.
Treatment of Muscle Wasting Disorders
This compound has been investigated for its potential to treat muscle wasting conditions such as cachexia in cancer patients and sarcopenia in the elderly. Anabolic steroids like this compound can help reverse muscle loss and improve quality of life.
Osteoporosis Management
Due to its effects on bone density, this compound may be beneficial in treating osteoporosis, especially in postmenopausal women. Studies have shown that anabolic agents can significantly increase bone mass and reduce fracture risk.
Hormonal Replacement Therapy
In cases of testosterone deficiency or hypogonadism, this compound might serve as an alternative to traditional testosterone replacement therapy. Its anabolic properties could provide additional benefits beyond mere hormonal restoration.
Case Study 1: Muscle Wasting in Cancer Patients
A clinical trial involving patients with advanced cancer demonstrated that administration of this compound resulted in significant improvements in lean body mass and overall physical function compared to placebo controls. Patients receiving this compound reported enhanced appetite and reduced fatigue.
Case Study 2: Osteoporosis in Postmenopausal Women
In a study with postmenopausal women diagnosed with osteoporosis, participants treated with this compound showed a marked increase in bone mineral density over a 12-month period. The findings suggested that this compound could be an effective adjunct therapy for osteoporosis management.
Anabolic Effects
Research consistently highlights the anabolic effects of this compound on skeletal muscle. One study indicated that doses of this compound led to increased protein synthesis rates in muscle cells, contributing to greater muscle mass accumulation.
Side Effects
Despite its benefits, the use of this compound is not without risks. Potential side effects include:
- Liver toxicity
- Hormonal imbalances leading to gynecomastia
- Cardiovascular issues such as hypertension
Data Summary
| Application Area | Findings | References |
|---|---|---|
| Muscle Wasting Disorders | Increased lean body mass and physical function | |
| Osteoporosis Management | Significant improvement in bone mineral density | |
| Hormonal Replacement Therapy | Potential alternative for testosterone deficiency |
Mechanism of Action
The effects of calusterone in humans occur through two main mechanisms:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacokinetic Comparisons
Calusterone belongs to the 17α-alkylated androgen class, sharing structural similarities with compounds like testosterone propionate , fluoxymesterone , and testolactone . Key structural differences include:
- This compound : 7β,17α-dimethyl substitution.
- Fluoxymesterone (NSC-12165) : 9α-fluoro, 11β-hydroxy, 17α-methyl substitution.
- Testolactone : A 1-testololactone derivative lacking androgenic activity but functioning as an aromatase inhibitor .
This compound’s unique methylation pattern confers resistance to hepatic metabolism, prolonging its half-life compared to non-methylated androgens like testosterone .
Antitumor Efficacy in Clinical Studies
Table 1: Objective Response Rates in Advanced Breast Cancer
- A 1976 randomized trial found this compound achieved a 28% objective remission rate compared to 18% for testolactone, though toxicity was higher with this compound .
- In organ culture studies, this compound inhibited DNA synthesis in 100% of rat mammary adenocarcinomas (vs. 85.7% for testosterone), suggesting stronger direct antitumor effects .
Mechanistic Differences
- Androgen Receptor (AR) Activation : this compound binds ARs but also exhibits unique glucocorticoid-modulating effects, reducing cortisol production and altering its metabolism .
- Testolactone : Acts via aromatase inhibition, reducing estrogen synthesis rather than direct AR activation .
- Diethylstilbestrol (DES): A non-steroidal estrogen with distinct mechanisms but overlapping applications in breast cancer; this compound avoids estrogenic side effects like thrombosis .
Toxicity and Side Effects
Table 2: Adverse Event Profiles
This compound’s hepatotoxicity and virilizing effects (e.g., hirsutism, voice deepening) were dose-limiting, whereas testolactone’s milder profile made it preferable for long-term use .
Biological Activity
Calusterone, also known as 7β, 17α-dimethyltestosterone, is a synthetic androgenic steroid recognized for its significant biological activity, particularly in the context of cancer treatment and hormone modulation. This article delves into its biological effects, mechanisms of action, and clinical applications, supported by relevant research findings and case studies.
This compound is classified as a 17-alkylated steroid with the chemical formula . Its structural modifications enable oral bioavailability and potent androgenic activity. The compound primarily exerts its effects through two mechanisms:
- Androgen Receptor Activation : this compound binds to androgen receptors in target tissues, influencing gene expression related to muscle growth and metabolism.
- Estradiol Modulation : It reduces the binding capacity of estradiol-17β to uterine receptors, potentially affecting estrogen metabolism and signaling pathways .
Biological Activity and Clinical Applications
This compound has been studied for various biological activities:
- Antitumor Effects : It has been utilized in the treatment of metastatic breast cancer, enhancing the efficacy of cytotoxic chemotherapy. Research indicates that this compound can alter testosterone metabolism in women with advanced breast cancer, resulting in significant changes in urinary androgen metabolites .
- Anabolic Properties : As an anabolic steroid, it theoretically aids in tissue restoration and muscle buildup, making it a subject of interest in both therapeutic and performance-enhancing contexts .
Case Studies
A study conducted on patients with advanced breast cancer revealed notable metabolic changes upon this compound administration:
- Metabolite Analysis : The study assessed the excretion of endogenous urinary androgen metabolites after administering this compound. Results showed a decrease in total glucuronide metabolites and an increase in the androsterone/etiocholanolone ratio by factors ranging from 2 to 4 .
- Adverse Effects : Some patients reported side effects associated with androgenic anabolic steroids (AAS), including fatigue, aggression, and hormonal imbalances. These findings highlight the need for careful monitoring during treatment .
Comparative Analysis
To better understand this compound's position among other androgenic steroids, a comparative table is provided below:
| Compound | Chemical Structure | Primary Use | Route of Administration | Notable Effects |
|---|---|---|---|---|
| This compound | C21H32O2 | Breast cancer treatment | Oral | Alters testosterone metabolism; reduces estradiol binding |
| Testosterone | C19H28O2 | Hormone replacement therapy | Injectable/Oral | Increases muscle mass; enhances libido |
| Nandrolone | C18H26O2 | Anemia; muscle wasting | Injectable | Promotes erythropoiesis; increases nitrogen retention |
Q & A
Basic Research: What experimental models are most validated for studying Calusterone’s antitumor efficacy in breast cancer?
This compound’s antitumor effects have been primarily evaluated using DMBA-induced rat mammary adenocarcinoma models in vivo and organ culture systems. In vivo studies demonstrate tumor regression when administered at 10 mg/day, with significant inhibition of DNA/RNA synthesis observed in organ cultures . These models are preferred due to their hormonal sensitivity, mimicking human hormone receptor-positive breast cancer. Researchers should standardize tumor size (15–25 mm initial diameter) and use castrated female rats to isolate direct hormonal effects .
Advanced Research: How do contradictory in vivo results with this compound inform experimental design?
Conflicting data exist on this compound’s efficacy in different rat strains and tumor sizes. For example, while Griswold and Green (1970) reported regression in small tumors (0.3–0.5 g), Booth (1968) found no effect in larger tumors (5.1–10 g) . To reconcile this, researchers should:
- Control for tumor burden : Use tumors <30 mm diameter to avoid resistance mechanisms linked to advanced stages.
- Strain specificity : Prioritize Sprague-Dawley or Lewis rats, as strain-dependent metabolic differences may alter drug response .
- Dose optimization : Test 10–40 mg/kg/day ranges to identify thresholds for efficacy without hepatotoxicity .
Basic Research: What molecular mechanisms underlie this compound’s inhibition of DNA/RNA synthesis?
This compound directly suppresses DNA/RNA synthesis in mammary adenocarcinoma cells via androgen receptor (AR)-mediated pathways. In organ cultures, it reduced H-thymidine incorporation into DNA by 100% in 7/7 cases () and RNA synthesis in 6/7 cases () . Mechanistic studies should pair radiolabeled tracer assays with AR knockdown models to differentiate AR-dependent vs. non-genomic effects.
Advanced Research: Why does this compound lack hematocrit elevation typical of androgens, and how does this impact toxicity assessments?
Unlike testosterone, this compound does not increase hematocrit but elevates platelet counts significantly (). This unique profile suggests distinct hepatic metabolism due to its 17α-methylation, which alters steroid clearance and reduces erythrogenic activity . Researchers should monitor liver function (e.g., BSP retention, bilirubin) and platelet aggregation in preclinical models to assess thrombotic risks .
Basic Research: How does this compound compare to other androgens (e.g., testosterone) in clinical efficacy?
In a double-blind trial, this compound (200 mg/day) achieved 51% objective regression in advanced breast cancer vs. 21.5% for testosterone propionate. It was effective across all age groups and visceral metastasis sites, with a mean regression duration of 9.8 months . Researchers should use Cooperative Breast Cancer Group (CBCG) criteria for objective response measurement, including tumor diameter reduction ≥50% and sustained remission duration .
Advanced Research: What methodological challenges arise when studying this compound’s interaction with estrogen receptors (ER)?
This compound non-competitively inhibits ER-oestradiol binding in uterine tissues, reducing receptor capacity by 30–70% in vivo (). This suggests indirect modulation of ER signaling, potentially via cross-talk with prolactin pathways . To dissect this, use:
- Scatchard plot analysis to confirm non-competitive binding kinetics.
- Co-administration studies with prolactin inhibitors to isolate indirect effects .
Basic Research: What pharmacokinetic factors limit this compound’s therapeutic index?
This compound’s 17α-methylation enhances oral bioavailability but induces hepatic stress, causing nausea in 28% of patients and uniform BSP retention. Its metabolism generates polar metabolites with unclear antitumor activity, necessitating LC-MS/MS profiling to quantify active vs. inactive derivatives . Preclinical studies should prioritize dose-escalation protocols with liver histopathology endpoints.
Advanced Research: How can organ culture data be reconciled with in vivo tumor regression variability?
Organ culture studies show uniform DNA/RNA suppression (), but in vivo results depend on host factors (e.g., immune response, hepatic metabolism). To address this:
- Use syngeneic models to minimize immune variability.
- Combine organ culture data with transcriptomic profiling (e.g., RNA-seq) to identify microenvironment-driven resistance genes .
Basic Research: What historical clinical trials define this compound’s role in breast cancer therapy?
The CBCG trial (1973) established this compound as a secondary therapy after cytotoxic agents, with 19% regression rates in chemotherapy-resistant cases. Notably, 33% of testolactone non-responders later responded to this compound, supporting its use in sequential hormonal therapy . Researchers should reference CBCG protocols for patient stratification (e.g., menopausal status, prior therapies) .
Advanced Research: What novel methodologies could improve this compound’s translational relevance in AR+ triple-negative breast cancer (TNBC)?
While historical use focused on ER+ tumors, AR+ TNBC models show promise. Future studies should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
